Carnitine hydrochloride

Übersicht

Beschreibung

Carnitine hydrochloride is an essential compound for energy metabolism in the human body, and is widely used in scientific research and laboratory experiments. It is an amino acid derivative and a natural compound found in the human body, and it plays a key role in the metabolism of fatty acids and energy production. Carnitine hydrochloride has many applications in scientific research and laboratory experiments, and

Wissenschaftliche Forschungsanwendungen

- Applications :

- Cardioprotective Effects : DL-Carnitine supplementation has been studied for its protective effects on the heart, especially in conditions like myocardial infarction and heart failure .

- Stroke Recovery : Research suggests that DL-Carnitine may aid in stroke recovery by enhancing energy metabolism and reducing oxidative stress .

- Applications :

- Hepatic Encephalopathy (HE) : DL-Carnitine has been investigated for its potential in managing HE, a condition associated with liver dysfunction .

- Neurodegenerative Diseases (NDs) : Studies explore its effects on conditions like Alzheimer’s and Parkinson’s disease .

- Peripheral Nervous System Diseases (PNSDs) : DL-Carnitine may benefit conditions affecting peripheral nerves .

- Cognitive Disorders (CD) : Research investigates its impact on cognitive function .

- Applications :

Cardiovascular Health and Energy Metabolism

Neurological and Psychiatric Disorders

Inflammation and Oxidative Stress

Exercise Performance and Muscle Health

Wirkmechanismus

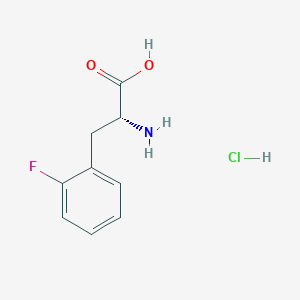

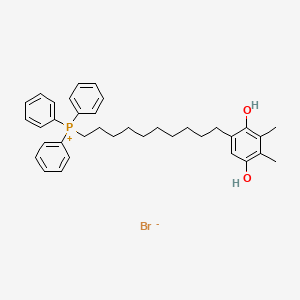

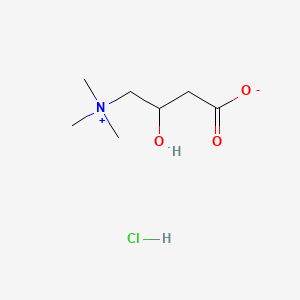

DL-Carnitine hydrochloride, also known as Carnitine hydrochloride, is a chemical compound with the formula C7H16ClNO3 . It plays a crucial role in various biological functions, particularly in lipid metabolism .

Target of Action

The primary target of DL-Carnitine hydrochloride is the transport of fatty acids into the mitochondria for subsequent β-oxidation . It is also used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias .

Mode of Action

DL-Carnitine hydrochloride interacts with its targets by enzymatically converting it into glycine betaine (GB) when grown under certain conditions . This conversion process is facilitated by three enzymes: L-carnitine dehydrogenase, BKACE, and betainyl-CoA thiolase .

Biochemical Pathways

DL-Carnitine hydrochloride affects the biochemical pathway involved in the metabolism of fatty acids. It is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Pharmacokinetics

The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The result of DL-Carnitine hydrochloride’s action is the stimulation of gastric and pancreatic secretions and the treatment of hyperlipoproteinemias . It also plays a crucial role in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Action Environment

The action of DL-Carnitine hydrochloride can be influenced by environmental factors such as temperature and salinity. For instance, when grown at 37 °C under salt-stress conditions, the strain utilized carnitine as an osmoprotectant . When grown at low and high temperature, both carnitine and its metabolic intermediate GB were simultaneously accumulated intracellularly, serving as cryoprotectants and thermoprotectants .

Eigenschaften

IUPAC Name |

3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045850 | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carnitine hydrochloride | |

CAS RN |

461-05-2, 56-99-5 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary function of carnitine in the body?

A1: Carnitine plays a crucial role in fatty acid metabolism. It acts as a carrier molecule, transporting long-chain fatty acids across the mitochondrial membrane, enabling their breakdown (beta-oxidation) and subsequent energy production. [] [https://www.semanticscholar.org/paper/5f0e804c1d32e63a7aade2a4598e3ee4a47d7aa5]

Q2: What is the molecular formula and weight of carnitine hydrochloride?

A3: The molecular formula of carnitine hydrochloride is C7H16NO3Cl, and its molecular weight is 197.67 g/mol. [] [https://www.semanticscholar.org/paper/3e207d0cd6ee57400743e6e0e9f4dde103430c66]

Q3: Does the structure of carnitine hydrochloride provide insights into its biological activity?

A4: X-ray diffraction studies revealed that carnitine hydrochloride exists in a trans-zigzag configuration. Although structurally different from known muscarinic agents, it still exhibits muscarinic activity, suggesting the presence of distinct receptor binding sites. [] [https://www.semanticscholar.org/paper/39dbb2370cee03f02550c86cd9e075b10a5a8fe1]

Q4: What is unique about the spectroscopic behavior of carnitine hydrochloride?

A5: Secondary ion mass spectrometry (SIMS) analysis reveals that solid-state carnitine hydrochloride undergoes ion-beam-induced intermolecular methyl transfer reactions, resulting in a prominent peak at m/z 176 corresponding to (CH3)3N+ CH2CH(OH)CH2COOCH3 ions. Interestingly, this reaction is suppressed upon dissolving the compound, suggesting an intermolecular mechanism in the solid state. [] [https://www.semanticscholar.org/paper/78bd4b1005a1c8cc77af09d00f4326871e3178e4]

Q5: What factors influence the stability of carnitine hydrochloride?

A6: The stability of carnitine hydrochloride can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Researchers are actively exploring different formulation strategies to enhance its stability and bioavailability. [] [https://www.semanticscholar.org/paper/3221375c9d924e124bfef67b6ce4fac2ac369932]

Q6: How is L-carnitine, the biologically active enantiomer, metabolized and excreted in the body?

A7: Following intravenous administration of DL-carnitine hydrochloride, L-carnitine is primarily eliminated through renal excretion. Approximately 80% of the administered dose is recovered in urine within 24 hours. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q7: Does the route of administration affect the pharmacokinetic profile of L-carnitine?

A8: The pharmacokinetics of L-carnitine can be influenced by the route of administration. For instance, oral administration may result in different absorption and bioavailability compared to intravenous infusion. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q8: What analytical techniques are commonly employed for the quantification of carnitine hydrochloride in pharmaceutical preparations?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely utilized technique for determining carnitine hydrochloride content in pharmaceutical formulations. Various methods have been developed to ensure accurate and reliable quantification. [] [https://www.semanticscholar.org/paper/3659f9c16081a1cf4306c4f4d96897fb10c24595], [] [https://www.semanticscholar.org/paper/565d6ac3ec8798a7fe34fa922b88495bee6663b8]

Q9: How do researchers ensure the quality and consistency of carnitine hydrochloride during its production and distribution?

A10: Stringent quality control measures are implemented throughout the manufacturing process of carnitine hydrochloride to ensure its purity, potency, and stability. This involves rigorous testing and adherence to established quality standards. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q10: Are there potential therapeutic applications for carnitine hydrochloride?

A11: Research suggests potential benefits of carnitine hydrochloride in conditions like peripheral artery disease, but further investigations are needed to establish its efficacy and safety profile. [] [https://www.semanticscholar.org/paper/603db7977f38b87855a7be15c1eb0e88fc210c0d]

Q11: Can DL-carnitine hydrochloride be used as a source of L-carnitine in animal feed?

A12: Studies on Nile tilapia suggest that supplementing plant-based diets with DL-carnitine can be as effective as using pure L-carnitine in terms of influencing muscle lipid composition. This highlights its potential as an alternative source of L-carnitine in aquaculture. [] [https://www.semanticscholar.org/paper/12438ce71fb203d4f73b5be4da36efad93221454]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[3.1.0]hex-3-ene-3-carbonitrile, 6-acetyl-, (1alpha,5alpha,6alpha)- (9CI)](/img/no-structure.png)